![molecular formula C19H18N2OS2 B7477394 N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide, also known as DMID, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMID is a synthetic compound that was first synthesized in the 1980s and has since been the subject of numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to inhibit the activity of several different enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. By inhibiting these enzymes, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a convenient and cost-effective compound to use in research studies. However, one of the limitations of using N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Future Directions
There are several future directions for research on N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. One area of research is in the development of new cancer treatments that incorporate N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Another area of research is in the development of new drugs that target specific enzymes or pathways that are affected by N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide. Additionally, there is potential for N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide to be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory conditions. Overall, N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a promising compound that has the potential to have a significant impact on scientific research and the development of new treatments for various diseases.
Synthesis Methods
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 1-methylindole-3-carboxylic acid, 1,3-propanedithiol, and triethylamine. The synthesis process involves several steps, including the formation of intermediates and the purification of the final product. The synthesis of N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide has been shown to have antitumor activity in several different types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide works by inhibiting the growth and proliferation of cancer cells, which makes it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-21-12-16(15-7-2-3-8-17(15)21)18(22)20-14-6-4-5-13(11-14)19-23-9-10-24-19/h2-8,11-12,19H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOPMBUDHNHYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4SCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

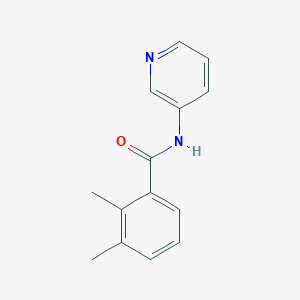
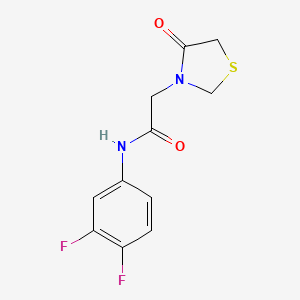
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-cyanophenoxy)acetamide](/img/structure/B7477334.png)
![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
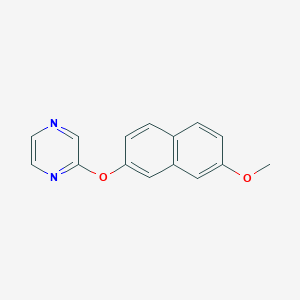
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide](/img/structure/B7477350.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7477358.png)
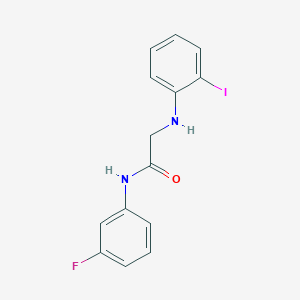
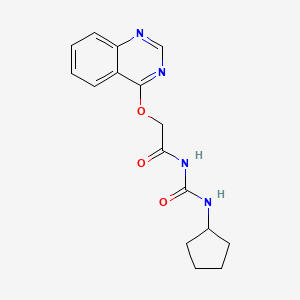
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
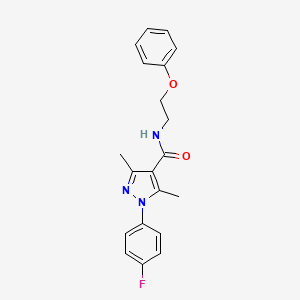
![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)